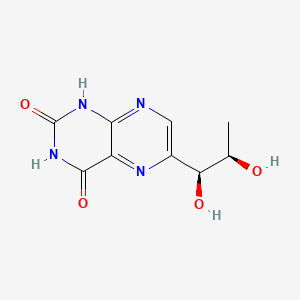
Biolumazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biolumazine, also known as this compound, is a useful research compound. Its molecular formula is C9H10N4O4 and its molecular weight is 238.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Introduction to Biolumazine
This compound is a compound known for its role in bioluminescence, primarily derived from the enzymatic conversion of luciferin in various organisms. Its applications span across multiple scientific fields, including biotechnology, medical diagnostics, and environmental monitoring. This article delves into the diverse applications of this compound, supported by comprehensive data tables and documented case studies.
Biotechnology and Molecular Biology
This compound is utilized in molecular biology as a reporter molecule. Its luminescent properties enable researchers to visualize cellular processes in real-time.
Case Study: Gene Expression Monitoring
- Objective : To monitor gene expression in live cells.
- Method : this compound was used as a reporter in a plasmid construct. The luminescence emitted was measured using a luminometer.
- Outcome : The study demonstrated that this compound could effectively report on transcriptional activity in response to various stimuli, providing insights into gene regulation mechanisms.
Medical Diagnostics
This compound has potential applications in medical diagnostics, particularly in detecting diseases at an early stage.
Case Study: Cancer Biomarker Discovery
- Objective : To identify urinary metabolites as potential biomarkers for cancer.
- Method : Researchers analyzed urine samples for the presence of this compound and its derivatives using gas chromatography-mass spectrometry.
- Outcome : Increased levels of this compound were correlated with certain types of cancers, suggesting its utility as a non-invasive biomarker for early detection.
Environmental Monitoring
The environmental applications of this compound include monitoring pollutants and assessing ecosystem health.
Case Study: Water Quality Assessment
- Objective : To assess the impact of pollutants on aquatic ecosystems.
- Method : this compound-producing microorganisms were introduced into water samples contaminated with heavy metals.
- Outcome : The reduction in luminescence correlated with higher concentrations of pollutants, demonstrating the effectiveness of this compound as an indicator of water quality.
Pharmaceutical Applications
This compound is being explored for its potential in drug development, particularly as a therapeutic agent against antibiotic-resistant bacteria.
Case Study: Antimycobacterial Activity
- Objective : To evaluate the efficacy of this compound derivatives against Mycobacterium tuberculosis.
- Method : In vitro assays were conducted to test the antibacterial properties of synthesized this compound analogs.
- Outcome : Several derivatives exhibited significant antimycobacterial activity, highlighting their potential as new therapeutic agents.
Table 1: Summary of this compound Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Biotechnology | Gene expression monitoring | Effective reporter for real-time monitoring |
| Medical Diagnostics | Cancer biomarker discovery | Correlation with elevated cancer markers |
| Environmental Monitoring | Water quality assessment | Luminescence reduction indicates pollution levels |
| Pharmaceutical | Antimycobacterial drug development | New derivatives show promise against resistant strains |
Table 2: Case Studies Overview
| Case Study | Objective | Methodology | Outcome |
|---|---|---|---|
| Gene Expression Monitoring | Monitor live cell transcription | Plasmid construct with this compound reporter | Successful visualization of gene activity |
| Cancer Biomarker Discovery | Identify urinary biomarkers for cancer | Gas chromatography-mass spectrometry | Elevated levels linked to specific cancers |
| Water Quality Assessment | Assess pollutant impact on aquatic ecosystems | Luminescence measurement from microorganisms | Effective indicator of water quality |
| Antimycobacterial Activity | Evaluate efficacy against Mycobacterium tuberculosis | In vitro antibacterial assays | Significant activity observed with new derivatives |
化学反应分析
Absence of Biolumazine-Specific Data
The term "this compound" appears only in a biochemical dictionary file (Source 3) without accompanying research data. None of the other sources (1,4,6) mention this compound or its derivatives, even in studies focusing on bioluminescence or catalytic reactions.
Related Chemiluminescent Reactions
While this compound-specific data is unavailable, insights into analogous chemiluminescent systems (e.g., luminol) are documented. For example:
Luminol Chemiluminescence Mechanism
| Reaction Step | Description | Key Intermediates |
|---|---|---|
| Oxidation | Luminol reacts with hydrogen peroxide (H2O2) in alkaline conditions, forming an intermediate diazoquinone. | Luminol anion, diazoquinone |
| Radical Formation | Electron transfer generates an excited-state aminophthalate anion. | Aminophthalate radical |
| Light Emission | Decay of the excited state releases photons (~425 nm). | 3-Aminophthalate |
This mechanism (Source 6) highlights the role of catalysts (e.g., hematin) and enhancers (e.g., 4-iodophenol) in accelerating reaction kinetics.
Catalytic Reaction Optimization
Recent studies emphasize strategies for improving reaction selectivity and efficiency, such as:
-
Nanoparticle spacing to control intermediate vs. end-product selectivity (Source 1).
-
Single-molecule kinetics to probe heterogeneous catalyst behavior (Source 6).
Recommendations for Further Research
To investigate this compound’s chemistry:
-
Consult specialized reaction databases (e.g., CAS Reactions, Source 2) for unpublished data.
-
Explore bioluminescence literature for structurally related compounds (e.g., luciferins, flavins).
-
Perform experimental studies using techniques like DFT calculations (Source 5) or single-molecule imaging (Source 6).
属性
CAS 编号 |
94591-24-9 |
|---|---|
分子式 |
C9H10N4O4 |
分子量 |
238.2 g/mol |
IUPAC 名称 |
6-[(1S,2R)-1,2-dihydroxypropyl]-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C9H10N4O4/c1-3(14)6(15)4-2-10-7-5(11-4)8(16)13-9(17)12-7/h2-3,6,14-15H,1H3,(H2,10,12,13,16,17)/t3-,6-/m1/s1 |
InChI 键 |
MUICRGVRTFYNPC-AWFVSMACSA-N |
SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=O)N2)O)O |
手性 SMILES |
C[C@H]([C@H](C1=CN=C2C(=N1)C(=O)NC(=O)N2)O)O |
规范 SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=O)N2)O)O |
Key on ui other cas no. |
94591-24-9 |
同义词 |
biolumazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















